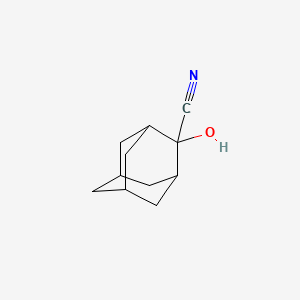

2-Hydroxyadamantane-2-carbonitrile

Description

Historical Context and Structural Significance of the Adamantane (B196018) Framework

The story of adamantane, the simplest diamondoid, began with a theoretical proposition by H. Decker in 1924, who conceived of a hydrocarbon with a diamond-like structure. youtube.com It was not until 1933 that adamantane was first isolated from petroleum by S. Landa and V. Machacek. youtube.com The name "adamantane" is derived from the Greek "adamantinos," meaning "like diamond," a nod to its rigid, cage-like structure composed of three fused cyclohexane (B81311) rings in the chair conformation. wikipedia.org This unique arrangement confers exceptional thermal stability and a high melting point of 270 °C, at which it sublimes. wikipedia.org

The adamantane molecule possesses a highly symmetrical (Td point group), strain-free structure. wikipedia.org This rigidity and stability have made the adamantane scaffold a subject of intense interest in various fields of chemistry. The carbon atoms of adamantane are of two types: four methine carbons at the bridgehead positions (C1, C3, C5, C7) and six methylene (B1212753) carbons at the secondary positions (C2, C4, C6, C8, C9, C10). wikipedia.org This structural distinction is crucial in understanding the reactivity and functionalization of the adamantane core.

Importance of Polyfunctionalized Adamantanes in Contemporary Chemical Research

While the parent adamantane is a simple hydrocarbon, its functionalized derivatives have garnered significant attention. The introduction of multiple functional groups onto the adamantane framework gives rise to polyfunctionalized adamantanes, which are valuable building blocks in materials science and synthetic chemistry. nih.gov The rigid and well-defined three-dimensional structure of the adamantane cage allows for precise spatial arrangement of these functional groups, leading to molecules with tailored properties. nih.gov

The development of methods for the selective functionalization of both the bridgehead and secondary positions of the adamantane core has been a key area of research. ucla.edu This has enabled the synthesis of a vast library of adamantane derivatives with diverse functionalities, including hydroxyl, carboxyl, amino, and cyano groups. researchgate.net These derivatives serve as versatile intermediates in the construction of more complex molecular architectures. researchgate.net

Specific Rationale for Investigating 2-Hydroxyadamantane-2-carbonitrile

This compound, a type of cyanohydrin, positions a hydroxyl (-OH) and a nitrile (-CN) group on the same secondary carbon atom of the adamantane cage. nih.gov This vicinal arrangement of electron-withdrawing (nitrile) and electron-donating (hydroxyl) groups on a rigid scaffold leads to unique stereoelectronic effects that influence the molecule's reactivity.

The dual functionality of this compound makes it a promising precursor for a variety of more complex chemical structures. The hydroxyl group can be further functionalized through esterification, etherification, or oxidation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. youtube.com

The ability to selectively transform these functional groups opens up pathways to a range of 2,2-disubstituted adamantane derivatives. researchgate.net These derivatives, with their well-defined stereochemistry and rigid core, are of interest in the development of new materials, such as specialized polymers or molecular scaffolds for host-guest chemistry. The adamantane unit itself is known to enhance the thermal and mechanical properties of polymers. wikipedia.org

Synthesis and Properties

The primary route to this compound involves the nucleophilic addition of a cyanide source to 2-adamantanone (B1666556). This reaction is a classic example of cyanohydrin formation. youtube.com

A common method involves the use of trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid catalyst, which first yields the silylated derivative, 2-(trimethylsiloxy)adamantane-2-carbonitrile. nih.gov Subsequent hydrolysis of the silyl (B83357) ether furnishes the desired this compound.

Figure 1: Synthesis of this compound from 2-adamantanone.

Detailed research findings on the physical and spectroscopic properties of this compound are not extensively documented in publicly available literature. However, based on the known properties of similar adamantane derivatives and cyanohydrins, the following can be inferred:

| Property | Expected Value/Characteristic |

| Physical State | Likely a white crystalline solid |

| Melting Point | Expected to be relatively high, characteristic of adamantane derivatives |

| Solubility | Likely soluble in polar organic solvents |

| IR Spectroscopy | Characteristic peaks for -OH stretching, C≡N stretching, and C-O stretching |

| ¹H NMR Spectroscopy | Complex multiplet signals corresponding to the adamantane cage protons, and a singlet for the hydroxyl proton |

| ¹³C NMR Spectroscopy | Signals for the adamantane cage carbons, the nitrile carbon, and the carbon bearing the hydroxyl and nitrile groups |

Table 1: Expected Properties of this compound

The reactivity of this compound is dictated by its two functional groups. The hydroxyl group can undergo reactions typical of secondary alcohols. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a gateway to a variety of other functionalized adamantanes.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyadamantane-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10,13H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBALRAGKNVJDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301230702 | |

| Record name | 2-Hydroxytricyclo[3.3.1.13,7]decane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24779-92-8 | |

| Record name | 2-Hydroxytricyclo[3.3.1.13,7]decane-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24779-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxytricyclo[3.3.1.13,7]decane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic compounds. For 2-hydroxyadamantane-2-carbonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous signal assignment.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-OH | Broad singlet | - |

| Adamantane (B196018) CH | 1.5 - 2.5 | 30 - 45 |

| Adamantane CH₂ | 1.5 - 2.5 | 25 - 35 |

| C2 | - | ~75 |

| CN | - | ~120 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

To resolve the complex spin systems within the adamantane framework and confirm the connectivity, a series of 2D NMR experiments would be necessary. youtube.comsdsu.eduyoutube.comgithub.iodiva-portal.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be instrumental in tracing the connectivity between the different protons on the adamantane cage, helping to distinguish between the various methylene (B1212753) and methine protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.edudiva-portal.org It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the adamantane skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com It would be crucial for confirming the placement of the hydroxyl and carbonitrile groups at the C2 position by showing correlations from protons on the adamantane cage to the quaternary carbon C2 and the carbon of the nitrile group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. In a rigid molecule like this compound, NOESY could help to confirm the stereochemical arrangement of the substituents and the conformation of the molecule.

Solid-state NMR (ssNMR) provides valuable information about the structure, packing, and dynamics of molecules in the crystalline state. While adamantane itself is often used as a chemical shift reference in ssNMR, specific ssNMR data for this compound are not currently published. wikipedia.orgnih.gov

If studied by ssNMR, techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed. rsc.orgrsc.org The ¹³C CP-MAS spectrum would show distinct signals for the crystallographically inequivalent carbon atoms in the solid state, which can be different from the solution state due to crystal packing effects. Furthermore, advanced ssNMR experiments could probe the dynamics of the molecule within the crystal lattice and provide information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

While the specific spectra for this compound are not widely published, the expected characteristic absorption bands can be inferred from the known spectra of related compounds and general spectroscopic principles. researchgate.netnih.govnih.gov

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Hydroxyl (-OH) | O-H stretch (hydrogen-bonded) | 3600 - 3200 (broad) | Weak |

| Nitrile (-C≡N) | C≡N stretch | 2260 - 2240 | Strong |

| Adamantane Cage | C-H stretch | 2950 - 2850 | Strong |

| Adamantane Cage | C-C stretch, CH₂ bend | 1450 - 1300 | Medium |

| Alcohol C-O | C-O stretch | 1100 - 1000 | Medium |

The FT-IR spectrum is expected to be dominated by a broad absorption band in the high-frequency region (3600-3200 cm⁻¹) corresponding to the hydrogen-bonded hydroxyl group. A sharp, medium-intensity peak around 2250 cm⁻¹ would be characteristic of the nitrile functional group. The Raman spectrum would be complementary, likely showing a strong signal for the symmetric C≡N stretch. The numerous C-H and C-C vibrations of the adamantane cage would appear in the fingerprint region of both spectra.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio of the resulting ions.

For this compound (C₁₁H₁₅NO, Molecular Weight: 177.24 g/mol ), the electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺·) at m/z = 177. The fragmentation pattern would be influenced by the stability of the adamantane cage and the nature of the substituents.

Common fragmentation pathways for adamantane derivatives involve the loss of functional groups. libretexts.orgraco.cat For this compound, likely fragmentation patterns would include:

Loss of the hydroxyl radical (·OH), resulting in a fragment at m/z = 160.

Loss of the nitrile group (·CN), leading to a fragment at m/z = 151.

Loss of HCN, a common fragmentation for nitriles, which would yield a fragment at m/z = 150.

Subsequent fragmentation of the adamantane cage itself, leading to a series of smaller ions characteristic of the adamantane structure.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the crystal structure of this compound has not been reported, the structure of a closely related derivative, 2-(trimethylsiloxy)adamantane-2-carbonitrile, provides significant insight into the likely molecular arrangement. nih.gov

In this analogue, the molecule crystallizes in the triclinic space group P-1. nih.gov It is highly probable that this compound would also crystallize in a similar low-symmetry space group due to its own chirality and the presence of strong directional interactions.

Crystallographic Data for the Analogue 2-(Trimethylsiloxy)adamantane-2-carbonitrile nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.712 |

| b (Å) | 9.440 |

| c (Å) | 12.439 |

| α (°) | 106.19 |

| β (°) | 102.35 |

| γ (°) | 100.34 |

| Volume (ų) | 715.0 |

| Z | 2 |

The crystal packing of this compound would be dominated by intermolecular hydrogen bonds formed by the hydroxyl group. mdpi.comiucr.orgnih.gov These hydrogen bonds would likely link the molecules into chains or dimeric motifs. For instance, the hydroxyl group could act as a hydrogen bond donor to the nitrogen atom of the nitrile group of an adjacent molecule, or to the oxygen atom of another hydroxyl group.

Hydrogen Bonding Networks Involving Hydroxyl and Nitrile Groups

In the absence of experimental crystallographic data for this compound, a definitive description of its hydrogen bonding network cannot be provided. However, based on the functional groups present—a hydroxyl (-OH) group and a nitrile (-C≡N) group—several potential hydrogen bonding motifs can be postulated.

The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). The nitrile group primarily functions as a hydrogen bond acceptor through the lone pair of electrons on the nitrogen atom. This would likely lead to the formation of intermolecular hydrogen bonds of the O-H···N type, which are a common and relatively strong class of hydrogen bonds.

Without experimental data, a data table of hydrogen bond geometries cannot be constructed.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is dictated by the rigid, cage-like adamantane backbone and the orientation of the hydroxyl and nitrile substituents. The adamantane cage itself is conformationally locked. The key conformational variables would be the torsion angles involving the C-O and C-C≡N bonds relative to the adamantane framework.

As with the hydrogen bonding details, a precise conformational analysis is not possible without experimental crystallographic data. Therefore, a data table of relevant torsion angles cannot be generated at this time.

Chemical Reactivity and Derivatization Strategies

Reactions at the Hydroxyl Group

The tertiary hydroxyl group in 2-hydroxyadamantane-2-carbonitrile is a site for several chemical transformations, although its reactivity is often influenced by the steric hindrance imposed by the adamantane (B196018) skeleton.

The conversion of the hydroxyl group into esters and ethers is a common derivatization strategy.

Esterification: The formation of esters from this compound can be achieved through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a viable method. masterorganicchemistry.com Due to the equilibrium nature of this reaction, it is often necessary to use an excess of the alcohol or to remove water as it is formed to drive the reaction to completion. masterorganicchemistry.com

Reaction Scheme: this compound + R-COOH ⇌ 2-(Acyloxy)adamantane-2-carbonitrile + H₂O (in the presence of H⁺)

Etherification: The synthesis of ethers from this tertiary alcohol can be accomplished through various methods. A notable example is the formation of silyl (B83357) ethers, which are often used as protecting groups. For instance, 2-(trimethylsiloxy)adamantane-2-carbonitrile has been synthesized as an intermediate. nih.gov This reaction typically involves reacting the alcohol with a silyl halide (e.g., trimethylsilyl (B98337) chloride) in the presence of a base.

Reaction Scheme: this compound + (CH₃)₃SiCl → 2-(Trimethylsiloxy)adamantane-2-carbonitrile + HCl (in the presence of a base)

| Reaction Type | Reagent | Product Class | Key Conditions |

| Esterification | Carboxylic Acid (R-COOH) | 2-(Acyloxy)adamantane-2-carbonitrile | Acid Catalyst (e.g., H₂SO₄), Removal of water |

| Silyl Etherification | Trimethylsilyl chloride ((CH₃)₃SiCl) | 2-(Trimethylsiloxy)adamantane-2-carbonitrile | Base (e.g., Pyridine, Triethylamine) |

The oxidation of the tertiary hydroxyl group in this compound to a carbonyl group (ketone) is not a straightforward transformation. Tertiary alcohols are generally resistant to oxidation under conditions that readily oxidize primary and secondary alcohols because they lack a hydrogen atom on the carbinol carbon. Cleavage of a carbon-carbon bond is required for oxidation to occur, which necessitates harsh reaction conditions and often leads to decomposition of the molecule. However, the oxidation of other hydroxylated adamantane derivatives, such as the conversion of secondary adamantanols to adamantanone, is a well-established process. mdpi.com

The direct reduction of the tertiary hydroxyl group to a hydrocarbon (replacing -OH with -H) is a challenging chemical transformation that typically requires multi-step procedures. One common strategy involves converting the hydroxyl group into a better leaving group, followed by a reductive elimination step. For instance, the alcohol could be converted to a tosylate or a halide, which can then be reduced using a hydride reagent like lithium aluminum hydride or via catalytic hydrogenation.

Nucleophilic substitution at the tertiary carbon bearing the hydroxyl group is generally difficult due to steric hindrance and the poor leaving group nature of the hydroxide ion. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. This carbocation is stabilized by the adamantane cage.

This carbocation intermediate can then be attacked by a nucleophile. Furthermore, adamantane derivatives are known to undergo rearrangements, and the formation of a carbocation at this position could potentially lead to skeletal rearrangements, although the adamantane core is exceptionally stable. The Ritter reaction, which involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid, is a classic example of a reaction proceeding through a carbocation intermediate that is trapped by a nitrile. researchgate.net

| Intermediate | Potential Subsequent Reaction | Product Type |

| Tertiary Carbocation (from protonation of -OH and loss of H₂O) | Nucleophilic Attack (by Nu⁻) | Substituted Adamantane |

| Tertiary Carbocation | Reaction with a Nitrile (R'-CN) (Ritter-type reaction) | N-Substituted Amide |

Reactions at the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis to form amides and carboxylic acids. lumenlearning.com

The hydrolysis of the nitrile group in this compound can be catalyzed by either acid or base. chemguide.co.ukchemistrysteps.com The reaction proceeds in two stages: initial hydration to form an amide intermediate, followed by further hydrolysis of the amide to a carboxylic acid. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid solution (e.g., HCl or H₂SO₄) first yields the corresponding amide, 2-hydroxyadamantane-2-carboxamide. libretexts.orgchemistrysteps.com Prolonged reaction time or harsher conditions will lead to the hydrolysis of the amide to produce 2-hydroxyadamantane-2-carboxylic acid and an ammonium salt. chemguide.co.uksavemyexams.comlibretexts.org

Reaction Scheme (to Amide): this compound + H₂O/H⁺ → 2-Hydroxyadamantane-2-carboxamide

Reaction Scheme (to Carboxylic Acid): this compound + 2H₂O/H⁺ → 2-Hydroxyadamantane-2-carboxylic acid + NH₄⁺

Base-Catalyzed Hydrolysis: Treatment with an aqueous base (e.g., NaOH) also leads to hydrolysis. The initial product is the amide, which is then hydrolyzed to the carboxylate salt. chemguide.co.uk Acidification of the reaction mixture is then required to protonate the carboxylate and isolate the free carboxylic acid. chemguide.co.uksavemyexams.comlibretexts.org

Reaction Scheme:

this compound + H₂O/OH⁻ → Sodium 2-hydroxyadamantane-2-carboxylate + NH₃

Sodium 2-hydroxyadamantane-2-carboxylate + H⁺ → 2-Hydroxyadamantane-2-carboxylic acid

The conditions for hydrolysis can sometimes be controlled to selectively stop at the amide stage. chemistrysteps.com While direct hydrolysis of the nitrile group in some adamantane derivatives like 2-aminoadamantane-2-carbonitrile can be challenging, derivatization can facilitate the process. researchgate.net

| Hydrolysis Condition | Intermediate Product | Final Product (after workup) |

| Mild Acidic (H⁺, H₂O) | 2-Hydroxyadamantane-2-carboxamide | 2-Hydroxyadamantane-2-carboxamide |

| Strong Acidic (H⁺, H₂O, heat) | 2-Hydroxyadamantane-2-carboxamide | 2-Hydroxyadamantane-2-carboxylic acid |

| Basic (OH⁻, H₂O, heat), then Acidic workup | 2-Hydroxyadamantane-2-carboxamide | 2-Hydroxyadamantane-2-carboxylic acid |

Reduction to Amines and Imines

The nitrile group of this compound can be reduced to a primary amine, yielding 2-(aminomethyl)adamantan-2-ol. This transformation is typically achieved using powerful reducing agents. Common reagents and conditions for the reduction of nitriles to primary amines are summarized in the table below.

| Reagent | Typical Conditions | Notes |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | A common and effective method for nitrile reduction. libretexts.org |

| Borane-tetrahydrofuran (BH₃-THF) | THF, often with heating | A less reactive alternative to LiAlH₄. |

| Catalytic Hydrogenation (H₂) | High pressure H₂, catalyst (e.g., Raney Nickel, Pd/C) | Can sometimes lead to the formation of secondary and tertiary amine byproducts. The addition of ammonia can help minimize this. |

The reduction proceeds through the formation of an intermediate imine, which is further reduced to the amine. Under carefully controlled conditions, it is sometimes possible to isolate the imine, although this is less common for the complete reduction to the amine. The general mechanism involves the nucleophilic addition of a hydride to the electrophilic carbon of the nitrile.

Reductive amination offers an alternative route to substituted amines. This process involves the reaction of a ketone (in this case, 2-adamantanone) with an amine to form an imine, which is then reduced in situ. While not a direct derivatization of this compound, it represents a related synthetic pathway to adamantyl amines.

Nucleophilic Addition Reactions (e.g., Ritter-type reactions at the nitrile, if applicable)

The Ritter reaction is a versatile method for the synthesis of N-alkyl amides from a nitrile and a source of a stable carbocation, such as a tertiary alcohol in the presence of a strong acid. nih.govwikipedia.orgorganic-chemistry.org Given that this compound possesses a tertiary alcohol, it is a potential substrate for an intramolecular Ritter-type reaction, or it can react with an external carbocation source.

The general mechanism of the Ritter reaction involves the formation of a carbocation, which is then attacked by the nucleophilic nitrogen of the nitrile. The resulting nitrilium ion is subsequently hydrolyzed to form the amide.

While no specific studies on the Ritter reaction of this compound were found, the reaction has been successfully applied to other adamantane derivatives. For instance, the Ritter reaction of 4-hydroxyadamantan-2-one with acetonitrile (B52724) has been reported to yield acetamino derivatives. researchgate.net This suggests that under acidic conditions, the hydroxyl group of this compound could be protonated and leave as a water molecule, generating a tertiary carbocation at the C-2 position of the adamantane cage. This carbocation could then be attacked by the nitrogen of the nitrile group of another molecule, leading to an N-adamantyl amide.

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can potentially participate in cycloaddition reactions. One of the most common types is the 1,3-dipolar cycloaddition. While there are no specific reports on cycloaddition reactions involving this compound, studies on other adamantane derivatives provide insights into the potential reactivity.

For instance, 1-azidoadamantane has been shown to undergo 1,3-dipolar cycloaddition reactions with various olefinic and acetylenic dipolarophiles to form triazolines and triazoles. lookchem.com Furthermore, adamantane-based nitrile sulfides have been generated and trapped in situ via cycloaddition with dimethyl acetylenedicarboxylate to yield isothiazole derivatives. cdnsciencepub.comcdnsciencepub.com These examples demonstrate that the adamantane scaffold does not hinder the participation of functional groups in cycloaddition reactions. It is therefore plausible that the nitrile group of this compound could react with 1,3-dipoles such as azides or nitrile oxides, although experimental verification is required.

Reductive Decyanation Pathways

A significant reaction pathway for α-hydroxynitriles is reductive decyanation, which involves the removal of the nitrile group and its replacement with a hydrogen atom. The reductive decyanation of this compound has been successfully achieved, yielding 2-adamantanol (B149831). This reaction can be performed using nickel nanoparticles as a catalyst, prepared in situ from the reduction of anhydrous NiCl₂ with NaBH₄ in an alcohol solvent, followed by hydrogenation.

Reactivity of the Adamantane Cage

The adamantane cage is a rigid, strain-free, and highly lipophilic scaffold that exhibits its own characteristic reactivity, primarily involving the functionalization of its C-H bonds.

Selective Functionalization of Remaining C-H Bonds

The adamantane cage of this compound contains both tertiary (bridgehead) and secondary C-H bonds. The selective functionalization of these bonds is a significant area of research. Generally, the tertiary C-H bonds at the bridgehead positions are more reactive towards radical and carbocationic intermediates.

Various methods have been developed for the C-H functionalization of adamantane, which could potentially be applied to this compound, provided the existing functional groups are compatible with the reaction conditions.

| Reaction Type | Reagents/Catalysts | Products |

| Intermolecular C-H Amination | Acetonitrile, mild conditions | Adamantyl amides nih.gov |

| Friedel-Crafts Reaction | Benzene, Lewis acids | Aryl-substituted adamantanes wikipedia.org |

| Oxidation | Concentrated sulfuric acid | Adamantanone wikipedia.org |

The presence of the hydroxyl and nitrile groups on the adamantane cage can influence the regioselectivity of these functionalization reactions, either through electronic effects or by acting as directing groups.

Skeletal Rearrangements Induced by Functional Groups

The rigid adamantane skeleton is generally stable; however, under certain conditions, particularly those involving the formation of carbocationic intermediates, skeletal rearrangements can occur. These rearrangements often lead to the formation of other isomeric tricyclic structures, such as protoadamantane.

For instance, the solvolysis of protoadamantane derivatives can lead to the formation of adamantane structures, indicating the thermodynamic stability of the adamantane cage. Conversely, the generation of a carbocation on the adamantane skeleton, for example, through the departure of the hydroxyl group in this compound under strongly acidic conditions, could potentially initiate a rearrangement to a less stable but kinetically accessible isomer. The specific nature of any rearrangement would be highly dependent on the reaction conditions and the nature of any intermediates formed.

Chemo-, Regio-, and Stereoselectivity in Transformations

The transformations of this compound are governed by the principles of chemo-, regio-, and stereoselectivity, which dictate the outcome of its chemical reactions. The rigid, cage-like structure of the adamantane scaffold and the presence of two distinct functional groups at the C2 position—a hydroxyl group and a nitrile group—are the primary factors influencing this selectivity.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of one functional group over another within a molecule. In this compound, the nitrile (-CN) and hydroxyl (-OH) groups present different reactive possibilities. The choice of reagents and reaction conditions can selectively target one of these groups.

A notable example of chemoselectivity is observed in the reduction of this compound. The nitrile group can be selectively reduced without affecting the hydroxyl group. However, the conditions can also be tuned to favor the cleavage of the carbon-cyanide bond. For instance, the hydrogenation of this compound using a combination of sodium borohydride and anhydrous nickel(II) chloride in tert-butanol demonstrates this competition. The reaction primarily results in the reductive cleavage of the nitrile group to yield 2-Adamantanol, with a smaller fraction undergoing reduction of the nitrile to an aminomethyl group, forming 2-Hydroxy-2-aminomethyladamantane nih.gov. This indicates that under these specific conditions, the C-CN bond cleavage is the chemoselectively favored pathway over the reduction of the C≡N triple bond nih.gov.

The following table details the product distribution from this selective transformation nih.gov.

| Reactant | Reagents | Conditions | Major Product (Yield) | Minor Product (Yield) |

| This compound | Sodium borohydride, Nickel(II) chloride | tert-butanol, 70°C, 12 h | 2-Adamantanol (92%) | 2-Hydroxy-2-aminomethyladamantane (3%) |

This interactive table summarizes the chemoselective reduction of this compound.

Regioselectivity

Regioselectivity concerns the preference for a reaction to occur at a particular position in a molecule. For this compound, the reactivity is inherently centered at the C2 position, which is a secondary carbon atom of the adamantane framework. This position is activated by the presence of both the hydroxyl and nitrile functional groups. Consequently, derivatization strategies predominantly involve transformations of these two groups at this specific locus. Reactions such as the reduction of the nitrile or its hydrolysis to a carboxylic acid or amide occur exclusively at the C2 position, demonstrating high regioselectivity dictated by the substrate's intrinsic structure. The bridgehead (tertiary) carbons of the adamantane skeleton are known to be reactive sites in other contexts, but in the typical transformations of this cyanohydrin, the functional groups at C2 direct the reaction regioselectively researchgate.net.

Stereoselectivity

Stereoselectivity is the preferential formation of one stereoisomer over others. This compound is an achiral molecule. It possesses a plane of symmetry that passes through the C2-C6 bond axis, making the C2 carbon a non-stereogenic center. As a result, reactions that involve the transformation of the hydroxyl or nitrile group at the C2 position, such as the reduction of the nitrile to form 2-Hydroxy-2-aminomethyladamantane, yield achiral products.

Because the starting material and its common derivatives are achiral, the concept of stereoselectivity is not typically a primary consideration in their synthesis and reactivity. The surveyed scientific literature does not provide significant examples of stereoselective transformations originating from this compound where new chiral centers are introduced in a controlled manner. While asymmetric synthesis is a powerful tool for creating optically active cyanohydrins from prochiral ketones, this is not applicable to the synthesis of this compound from the symmetrical 2-adamantanone (B1666556).

Mechanistic Investigations of Key Reactions

Unraveling Reaction Pathways

The primary reaction for the formation of 2-hydroxyadamantane-2-carbonitrile is the addition of a cyanide source to 2-adamantanone (B1666556). The generally accepted pathway for cyanohydrin formation involves the nucleophilic attack of a cyanide ion on the electrophilic carbonyl carbon of the ketone.

The formation of this compound from 2-adamantanone and hydrogen cyanide (HCN) is a classic example of nucleophilic addition to a carbonyl group. libretexts.orgyoutube.com The reaction is typically base-catalyzed. openstax.orglibretexts.org

The mechanism proceeds in two main steps:

Nucleophilic Attack by Cyanide: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-adamantanone. youtube.comlibretexts.org This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org The use of a base is crucial as it increases the concentration of the cyanide ion, which is a much stronger nucleophile than HCN. openstax.orglibretexts.org While HCN itself can be used, the reaction is significantly slower. openstax.orgyoutube.com

Protonation: The resulting alkoxide intermediate is then protonated by a proton source, which is typically undissociated HCN present in the reaction mixture. This step regenerates the cyanide ion, which can then participate in another reaction cycle, highlighting the catalytic role of the base. libretexts.orgyoutube.com The final product is the cyanohydrin, this compound.

An alternative, though less commonly depicted mechanism, involves the initial protonation of the carbonyl oxygen. youtube.com This would make the carbonyl carbon even more electrophilic and susceptible to attack by the cyanide ion. However, the pathway involving direct nucleophilic attack by the potent cyanide nucleophile is more frequently cited. youtube.com

The key intermediate in the formation of this compound is the tetrahedral alkoxide ion . libretexts.orglibretexts.org This species is formed immediately after the nucleophilic attack of the cyanide ion on the carbonyl carbon of 2-adamantanone.

The transition state for the first step, the nucleophilic attack, involves the partial formation of the new carbon-carbon bond between the cyanide carbon and the carbonyl carbon, and the partial breaking of the carbon-oxygen pi bond. The geometry at the carbonyl carbon changes from trigonal planar to tetrahedral. The transition state for the second step, the protonation, involves the partial formation of the oxygen-hydrogen bond.

Kinetic Studies and Reaction Rate Determination

The rate of cyanohydrin formation is dependent on several factors, including the concentrations of the ketone and the cyanide ion, the solvent, and the temperature. The reaction is generally found to be first order in both the ketone and the cyanide ion.

For the reaction to proceed at a practical rate, a basic catalyst is necessary to generate a sufficient concentration of the nucleophilic cyanide ion from the weakly acidic HCN (pKa ≈ 9.2). libretexts.orglibretexts.org The reaction is slow when pure HCN is used. openstax.org Optimal reaction rates are often achieved at a pH between 4 and 5, where there is a balance between the availability of free cyanide ions and the protonation of the carbonyl group. libretexts.org

| Reactant | Role in Reaction Rate |

| 2-Adamantanone | The concentration directly influences the rate (first order). |

| Cyanide Ion (CN⁻) | The concentration is crucial; a higher concentration leads to a faster reaction (first order). |

| Base Catalyst | Increases the concentration of the nucleophilic CN⁻, thereby accelerating the reaction. |

Isotope Labeling Experiments for Mechanistic Insight

Isotope labeling studies are a powerful tool for elucidating reaction mechanisms. While specific isotope labeling experiments for the formation of this compound were not found in the search results, the principles of such experiments can be described.

For instance, using ¹³C-labeled cyanide (¹³CN⁻) would result in the incorporation of the ¹³C label into the nitrile carbon of the product. This would confirm that the cyanide ion is the source of the new carbon atom. Similarly, using an ¹⁸O-labeled ketone (2-adamantanone with a C=¹⁸O group) would lead to an ¹⁸O-labeled hydroxyl group in the product, confirming that the hydroxyl oxygen originates from the ketone.

Isotope labeling has been used in related systems, such as the Maillard reaction, to trace the origin of carbon atoms in the final products. nih.gov For example, labeled alanine (B10760859) has been used to investigate the formation of dicarbonyl compounds. nih.gov

Role of Catalysts and Reagents in Directing Reactivity

The choice of catalysts and reagents is critical in the synthesis of this compound and its derivatives.

Base Catalysis: As previously mentioned, a base is essential for generating the nucleophilic cyanide ion from HCN, thereby accelerating the reaction. openstax.orglibretexts.org Common bases used include potassium cyanide (KCN) or sodium cyanide (NaCN) in catalytic amounts, or the addition of a base like sodium hydroxide. youtube.com

Acid Catalysis: While the primary cyanohydrin formation is base-catalyzed, subsequent reactions of the nitrile group can be acid-catalyzed. For example, hydrolysis of the nitrile to a carboxylic acid is typically carried out in hot aqueous acid. openstax.orgyoutube.com

Lewis Acids: In other reactions involving adamantane (B196018) derivatives, Lewis acids are used as catalysts. For example, the bromination of adamantane is accelerated by the addition of a Lewis acid catalyst. wikipedia.org In the context of related reactions of 2-adamantanone, copper(II) bromide (CuBr₂) has been used as a catalyst for ketalization. sciforum.net

Silylated Cyanide Reagents: An alternative to using HCN and a base is the use of silylated cyanide reagents like trimethylsilyl (B98337) cyanide (Me₃SiCN). libretexts.orglibretexts.org These reagents can provide a source of cyanide under acidic conditions. libretexts.org

Reducing Agents: The nitrile group of the cyanohydrin can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgyoutube.com This provides a pathway to transform the ketone into an amino alcohol derivative. youtube.com

Applications in Materials Science and Supramolecular Chemistry

Utilization as Monomers or Building Blocks in Polymer Synthesis

The bifunctional nature of 2-Hydroxyadamantane-2-carbonitrile, possessing both a hydroxyl (-OH) and a nitrile (-CN) group attached to a rigid adamantane (B196018) scaffold, theoretically allows it to be used as a monomer or a cross-linking agent in polymer synthesis. The hydroxyl group can participate in condensation polymerizations (e.g., to form polyesters or polyurethanes), while the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine for further polymerization reactions. The incorporation of the bulky adamantane unit is generally known to enhance the properties of polymers. wikipedia.org

Fabrication of Advanced Coatings and Resists

Adamantane derivatives are key components in the formulation of photoresists for advanced lithography, particularly at wavelengths of 193 nm. google.com Their high carbon-to-hydrogen ratio contributes to excellent plasma etch resistance, and their saturated cyclic structure ensures transparency at deep UV wavelengths. google.com A patent for adamantane-based molecular glass photoresists suggests that low molecular weight adamantane derivatives are high-performance materials for this application. google.com Although direct use of this compound in this context is not specified, its adamantane core makes it a structurally relevant compound for the design of new photoresist materials. Similarly, adamantane-based polymers are explored for advanced coatings due to their durability and thermal stability. google.com

Role in Liquid Crystalline Systems

Currently, there is no specific information available in the scientific literature describing the synthesis or study of liquid crystalline systems incorporating this compound. The rigid and bulky nature of the adamantane core can influence the mesomorphic properties when incorporated into molecules with suitable geometries, but this has not been explicitly demonstrated for this compound. researchgate.net

Integration into Porous Materials and Frameworks

The use of adamantane derivatives as building blocks for porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is an area of active research. The defined geometry and rigidity of the adamantane cage are advantageous for constructing robust, porous structures. mdpi.com

Synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

This compound possesses functional groups (hydroxyl and nitrile) that could potentially act as coordinating sites for metal ions or as reactive sites for forming covalent linkages. In MOF synthesis, the hydroxyl and nitrile groups could serve as linkers to connect metal nodes, creating a three-dimensional porous network. nih.gov The introduction of functional groups like -OH can enhance the chemical stability and modify the properties of the resulting framework. researchgate.net For COFs, which are constructed from organic building blocks linked by strong covalent bonds, the functional groups of this compound could be utilized in condensation reactions to form the extended framework. nih.gov However, to date, no MOFs or COFs constructed specifically from this compound have been reported in the literature.

Adsorption and Separation Properties

The properties of porous materials are heavily influenced by their structure and the chemical nature of their pore walls. The incorporation of functional groups within the pores can create specific binding sites for guest molecules, enhancing adsorption capacity and selectivity. researchgate.netresearchgate.net For instance, the presence of polar hydroxyl and nitrile groups on the adamantane unit within a porous framework could lead to preferential adsorption of polar molecules, such as CO2 or water, through dipole-dipole interactions or hydrogen bonding. researchgate.netvnu.edu.vn Studies on other functionalized porous materials have shown that such groups significantly impact gas uptake and separation performance. nih.govresearchgate.net While these principles are well-established, specific adsorption and separation data for materials derived from this compound are not available.

Application as Ligands or Supports in Catalysis (Non-Biological)

The unique structural properties of the adamantane framework—namely its rigidity, steric bulk, and chemical inertness—make it an attractive scaffold for the design of ligands and catalyst supports. researchgate.net

1 Heterogeneous Catalysis and Catalyst Immobilization

While direct use as a ligand is not widely documented, this compound has been reported as a substrate in a reaction catalyzed by a heterogeneous system. Specifically, its reductive decyanation to yield 2-adamantanol (B149831) is successfully catalyzed by nickel nanoparticles. beilstein-journals.orgnih.govresearchgate.net In this process, the solid nickel catalyst facilitates the C-CN bond cleavage, demonstrating a key transformation where the adamantane derivative is the reactant.

The adamantane moiety itself is a powerful tool for catalyst immobilization. Homogeneous catalysts can be made "heterogeneous" and easily recoverable by attaching a ligand bearing an adamantane group. This adamantane-tagged catalyst can then be captured by a solid support functionalized with β-cyclodextrin. This strategy, which leverages the strong host-guest interaction, has been proposed as a method for highly efficient removal and recycling of transition metal catalysts from reaction media, an application with immense industrial potential. mdpi.com The nitrile group of this compound is also known to coordinate with metal complexes, suggesting its potential role as a directing group in C-H bond activation reactions. nih.gov

2 Asymmetric Catalysis

The this compound molecule is chiral, as the C2 position is a stereogenic center. This intrinsic chirality suggests a potential, though currently unexplored, role in asymmetric catalysis. Enantiomerically pure forms of the compound could serve as valuable building blocks for the synthesis of chiral ligands or organocatalysts.

The synthesis of chiral, 1,2-disubstituted adamantane derivatives is a known strategy for creating ligands for enantioselective catalysis. mdpi.com These rigid and well-defined chiral scaffolds can create a specific steric environment around a metal center, enabling the selective formation of one enantiomer of a product over the other. For example, chiral catalysts derived from adamantane have been applied in asymmetric aza-Henry reactions to produce chiral β-nitroamines with good enantioselectivity. frontiersin.orgnih.gov Given that enantiomerically pure cyanohydrins are versatile precursors for many biologically active compounds, the development of catalytic enantioselective synthesis routes to this compound is an area of significant interest. dntb.gov.ua

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Approaches

The synthesis of functionalized adamantanes, including 2-Hydroxyadamantane-2-carbonitrile, has traditionally relied on multi-step processes. A key precursor is often adamantanone, which can be derived from adamantane (B196018) through oxidation. wikipedia.org Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic routes.

Modern synthetic strategies offer promising alternatives to conventional methods. Photocatalysis, for instance, has emerged as a powerful tool for the direct C–H functionalization of the adamantane core, allowing for the introduction of various functional groups under mild conditions. rsc.orgacs.orgacs.org Similarly, flow chemistry presents a scalable and controlled environment for hazardous or fast reactions, and its application to the synthesis of adamantane derivatives has already been demonstrated. nih.govacs.org Another avenue for sustainable synthesis involves solvent-free reaction conditions, which reduce waste and energy consumption, as shown in the green synthesis of other adamantane-containing compounds. nih.gov

| Methodology | Potential Starting Material | Key Features & Advantages | Relevant Research |

| Photocatalytic C-H Functionalization | Adamantane, 1-Hydroxyadamantane | Direct activation of strong C-H bonds; high selectivity; mild reaction conditions. | acs.orgacs.org |

| Flow Chemistry | Adamantanone | Enhanced safety and control; improved heat and mass transfer; potential for telescoped reactions and automation. | nih.govacs.org |

| Solvent-Free Synthesis (e.g., Biginelli Reaction) | Adamantanone derivatives | Reduced environmental impact; often simpler workup; potential for high yields. | nih.gov |

| Radical-Mediated Functionalization | Adamantane | Access to diverse functional groups via radical intermediates; complements ionic pathways. | rsc.org |

Exploration of Unprecedented Reactivity Patterns

The rigid structure of the adamantane cage leads to unique chemical reactivity. The 1-adamantyl carbocation is known to be unusually stable, and this property has been exploited in various transformations. rsc.orgmasterorganicchemistry.com While the 2-adamantyl cation is also accessible, the reactivity of a C-2 center bearing both a hydroxyl and a nitrile group, as in this compound, is largely unexplored.

Future research should investigate the chemical behavior of this unique bifunctional arrangement. Key questions include:

How do the electron-withdrawing nitrile group and the electron-donating hydroxyl group cooperatively or competitively influence the stability of intermediates (carbocations, radicals, or carbanions) at the C-2 position?

Can these functional groups participate in intramolecular reactions, such as cyclizations, to form novel adamantane-fused heterocyclic systems? For example, hydrolysis of the nitrile to a carboxylic acid followed by lactonization with the hydroxyl group could be explored.

Could the compound undergo novel rearrangement reactions under specific (e.g., superacid) conditions, potentially leading to other functionalized cage systems? wikipedia.org

Investigating these pathways could lead to the discovery of unprecedented reactions and the synthesis of entirely new classes of complex polycyclic molecules derived from the this compound scaffold.

Integration with Machine Learning for Property Prediction and Reaction Design

The fields of chemistry and materials science are increasingly leveraging machine learning (ML) to accelerate discovery. For a molecule like this compound, where a vast chemical space of potential derivatives exists, ML offers a powerful tool for navigating this landscape.

Future research can integrate ML in several ways:

Property Prediction: ML models can be trained on datasets of known adamantane derivatives to predict the physicochemical properties (e.g., solubility, thermal stability, dielectric constant) of new, hypothetical derivatives of this compound. This would allow for the in silico screening of candidates for specific material applications before committing to synthetic efforts.

Reaction Design and Optimization: ML algorithms can predict the outcomes of chemical reactions, including yields and side products. This could be used to design optimal synthetic routes to this compound itself or to identify the most promising reaction conditions for its further functionalization.

Generative Models: Advanced models like variational autoencoders (VAEs) can be used to generate novel chemical structures with desired properties. A VAE trained on a database of functional materials could be prompted to design new polymers or materials incorporating the this compound building block.

| ML Application | Objective | Potential Impact |

| Property Prediction | Predict thermal, mechanical, and electronic properties of polymers derived from the target compound. | Prioritizes synthetic targets for high-performance materials. |

| Reaction Outcome Prediction | Forecast the yield and regioselectivity of C-H functionalization reactions on the adamantane core. | Reduces experimental effort and resource consumption in synthetic route development. |

| Generative Design | Propose novel monomers based on the target scaffold for materials with tailored properties. | Accelerates the discovery of new materials with optimized characteristics. |

Advanced Characterization Techniques for In Situ Monitoring

A detailed understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced characterization techniques that allow for real-time, in situ monitoring of reactions are invaluable.

For the synthesis and subsequent reactions of this compound, future research would benefit from the application of:

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation. Using specialized high-pressure NMR tubes or flow-through cells, reactions can be monitored as they occur. wiley.com This provides direct insight into the formation of intermediates and the consumption of reactants, allowing for precise kinetic analysis. acs.orgmdpi.com Given that adamantane is already used as a reference standard in solid-state NMR, a rich base of spectroscopic knowledge exists. wikipedia.org

In Situ Raman and IR Spectroscopy: These vibrational spectroscopy techniques are highly compatible with flow chemistry setups and can provide real-time information on the concentration of different species in the reaction mixture. They are particularly useful for monitoring the conversion of functional groups, such as the nitrile and hydroxyl groups.

The data gathered from these techniques would be instrumental in optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize byproducts, especially when developing novel synthetic protocols as described in section 9.1.

| Technique | Application | Information Gained |

| High-Pressure In Situ NMR | Monitoring catalytic functionalization or rearrangement reactions. | Identification of transient intermediates, reaction kinetics, mechanistic insights. wiley.com |

| Flow NMR/Raman Spectroscopy | Real-time analysis of continuous flow synthesis. | Reaction progress, yield determination, process optimization. acs.org |

| Solid-State NMR | Characterization of polymeric materials derived from the compound. | Polymer structure, conformation, and dynamics in the solid state. wikipedia.org |

Expansion into New Frontier Materials (excluding explicit biological or pharmaceutical applications)

The unique, rigid, and thermally stable structure of the adamantane cage makes it an attractive building block for advanced materials. wikipedia.org The incorporation of adamantane moieties into polymers is known to enhance properties such as the glass transition temperature (Tg), stiffness, and thermal stability. usm.eduoup.com this compound, with its distinct hydroxyl and nitrile functional groups, is a particularly promising monomer for creating new frontier materials.

Future research directions in materials science could include:

High-Performance Polymers: The hydroxyl group can participate in step-growth polymerization to form polyesters or polycarbonates. The nitrile group could be hydrolyzed to a carboxylic acid to form polyamides or reduced to an amine to form different types of polyamides or polyimides. The resulting polymers would benefit from the rigidity and high carbon content of the adamantane core, making them candidates for applications requiring high thermal performance and mechanical strength. rsc.org

Materials for Optics and Electronics: Diamondoids are known to have low dielectric constants and are of interest for optoelectronics. researchgate.net Polymers derived from this compound could be explored for applications as advanced dielectrics, photoresists for lithography, or coatings for optical devices. oup.comrsc.org

Supramolecular and Nanostructured Materials: Adamantane is a classic guest molecule in host-guest chemistry, for example with cyclodextrins. nih.govnih.gov The functional groups on this compound could be used to anchor the molecule to surfaces or to direct its self-assembly into highly ordered nanostructures, creating functional surfaces or molecular crystals. wikipedia.orghilarispublisher.com

| Material Class | Role of this compound | Key Enhanced Property | Potential Application |

| Polyesters/Polyamides | Bifunctional monomer | Thermal Stability, Glass Transition Temp. (Tg) | High-temperature engineering plastics, aerospace components. usm.edu |

| Polyimides | Diamine precursor (after nitrile reduction) | Optical Transparency, Low Dielectric Constant | Flexible electronics, optical films, photoresists. rsc.org |

| Epoxy Resins | Functional additive or core structure | Mechanical Stiffness, Hydrophobicity | Advanced composites, durable coatings. worldscientific.com |

| Self-Assembled Monolayers | Surface anchor via functional groups | Ordered Nanostructure | Functional surfaces, molecular sensors. stanford.edu |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxyadamantane-2-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves functionalization of the adamantane core. For example, nitrile introduction via nucleophilic substitution or cyanation reactions under controlled conditions (e.g., low moisture, inert atmosphere). Protecting groups (e.g., acetyl) may stabilize intermediates during hydroxyl group oxidation or reduction steps .

- Key Variables : Temperature (e.g., 60–80°C for nitrile formation), solvent polarity (acetonitrile or DMF), and catalysts (e.g., Lewis acids like AlCl₃). Crystallographic studies highlight weak hydrogen bonding in the solid state, necessitating precise pH control during purification .

Q. How can spectroscopic and crystallographic techniques characterize this compound’s structure?

- Methodology :

- NMR : ¹³C NMR identifies adamantane backbone signals (δ 30–50 ppm) and nitrile carbon (δ ~120 ppm). Hydroxy proton (δ 1.5–2.5 ppm) shows broadening due to hydrogen bonding .

- XRD : Resolves spatial arrangement of the adamantane cage and nitrile orientation, critical for predicting reactivity .

- Data Table :

| Technique | Key Peaks/Features | Functional Group Confirmation |

|---|---|---|

| FT-IR | 2250 cm⁻¹ (C≡N) | Nitrile presence |

| XRD | d-spacing ~3.1 Å | Hydrogen bonding network |

Q. What are the dominant reactivity patterns of the hydroxy and nitrile groups in this compound?

- Oxidation : The hydroxyl group can be oxidized to ketones using KMnO₄ or CrO₃, but adamantane’s rigidity may hinder steric access .

- Reduction : Nitrile groups are reduced to amines (LiAlH₄) or aldehydes (DIBAL-H), though adamantane’s stability prevents backbone degradation .

Advanced Research Questions

Q. How do computational models explain discrepancies in experimental data for this compound’s solubility and stability?

- Contradiction Analysis : Some studies report high solubility in polar aprotic solvents (DMF), while others note limited solubility due to hydrogen bonding. DFT calculations suggest solvent interactions with the adamantane cage’s hydrophobic regions dominate solubility profiles .

- Mitigation Strategy : MD simulations paired with experimental validation (e.g., DSC for phase transitions) resolve such conflicts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.